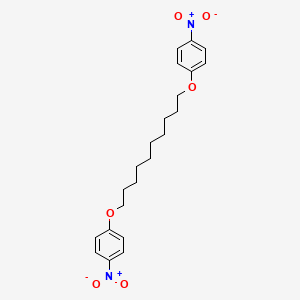![molecular formula C8H12N2O B15076195 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one CAS No. 1784-72-1](/img/structure/B15076195.png)
1,5-Diazabicyclo[4.4.0]dec-5-en-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diazabicyclo[4.4.0]dec-5-en-10-one: is a bicyclic amidine compound known for its strong basicity and catalytic properties. It is widely used in organic synthesis due to its ability to facilitate various chemical reactions, such as Michael additions and aldol condensations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one can be synthesized through a series of chemical reactions involving the cyclization of appropriate precursors. The synthesis typically involves the use of strong bases and specific reaction conditions to achieve the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one is widely used as a catalyst in organic synthesis. It facilitates reactions such as Michael additions, aldol condensations, and Friedel-Crafts acylation .
Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays .
Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its strong basicity and catalytic properties make it valuable in drug development .
Industry: The compound is used in industrial processes for the production of fine chemicals and specialty materials. It serves as a catalyst in various chemical manufacturing processes, contributing to the efficiency and selectivity of reactions .
Wirkmechanismus
Mechanism of Action: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one exerts its effects through its strong basicity and nucleophilicity. It can deprotonate acidic substrates, facilitating various chemical transformations. The compound’s bicyclic structure allows it to stabilize reaction intermediates, enhancing the efficiency of catalytic processes .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including carbonyl compounds, carboxylic acids, and other electrophiles. It participates in pathways involving nucleophilic addition, elimination, and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic amidine with similar basicity and catalytic properties.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A bicyclic amidine with a larger ring structure, used in similar catalytic applications.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: A triazabicyclic compound with enhanced nucleophilicity and basicity.
Uniqueness: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one is unique due to its specific bicyclic structure, which provides a balance of basicity and nucleophilicity. This makes it highly effective in catalyzing a wide range of chemical reactions, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
1784-72-1 |
|---|---|
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2,3,4,7,8,9-hexahydropyrido[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O/c11-8-4-1-3-7-9-5-2-6-10(7)8/h1-6H2 |
InChI-Schlüssel |
SENZWMNCHJFUGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=NCCCN2C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
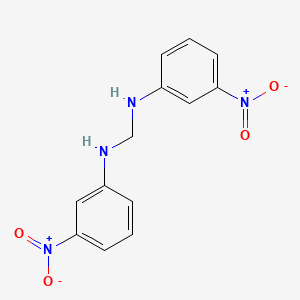
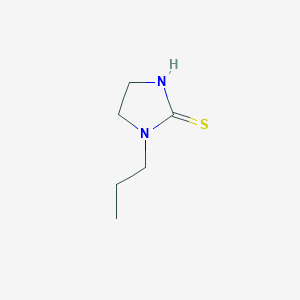
![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)

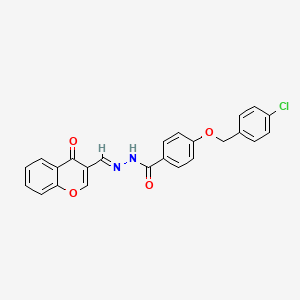
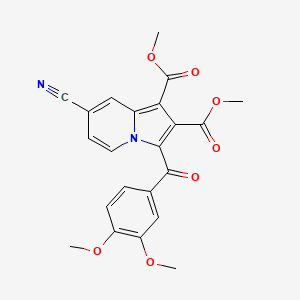
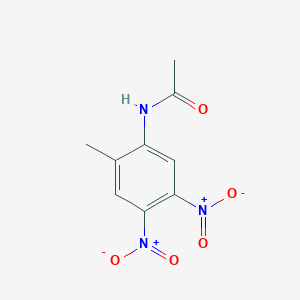
![(7-Methylbenzo[a]anthracen-5-yl) acetate](/img/structure/B15076180.png)
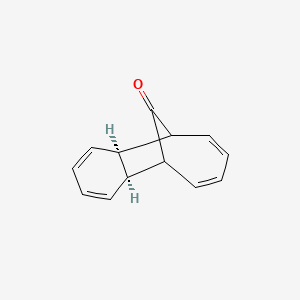
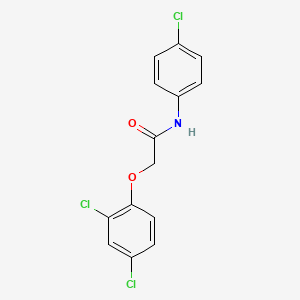
![Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]-](/img/structure/B15076203.png)
